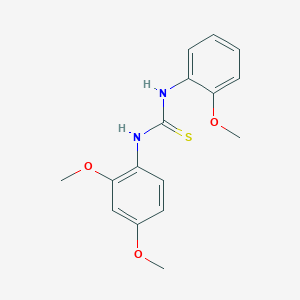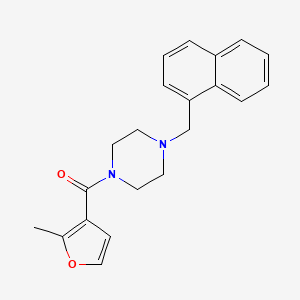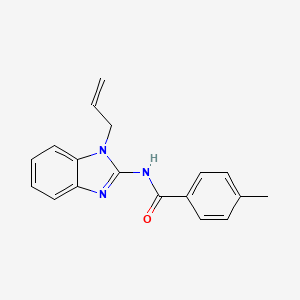![molecular formula C19H16N2O2 B5764713 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)
3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one, also known as PIA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. PIA belongs to the class of anthraquinone derivatives, which have been extensively studied for their pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one binds to the enzyme and prevents it from functioning properly, leading to the accumulation of DNA damage and ultimately cell death. 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer development.
Biochemical and Physiological Effects
In addition to its anticancer activity, 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases, including cancer and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its high potency and selectivity towards cancer cells. 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the synthesis of 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one can be challenging and time-consuming, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one. One of the areas of interest is the development of 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one-based drug formulations for cancer therapy. The use of 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one in combination with other anticancer drugs may enhance its therapeutic efficacy and reduce the risk of drug resistance. Another area of interest is the investigation of 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one's potential in the treatment of other diseases, such as inflammation and neurodegenerative diseases. The elucidation of 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one's mechanism of action and its interaction with other cellular components may provide insights into the development of novel therapeutic strategies.
Conclusion
In conclusion, 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound that has shown promising anticancer activity and potential therapeutic properties. Its mechanism of action involves the inhibition of topoisomerase II and NF-κB, leading to the accumulation of DNA damage and cell death. 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one also exhibits anti-inflammatory and antioxidant properties. Although the synthesis of 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one can be challenging, its high potency and selectivity towards cancer cells make it a promising candidate for cancer therapy. Further research is needed to explore its potential in the treatment of other diseases and to develop 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one-based drug formulations.
Métodos De Síntesis
The synthesis of 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of anthraquinone with hydroxylamine hydrochloride and piperidine in the presence of acetic acid. The reaction proceeds through the formation of isoxazole ring, which leads to the final product 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one. The purity of 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one can be enhanced through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
12-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-12-6-2-3-7-13(12)19-16-14(18)8-9-15(17(16)20-23-19)21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWSOVRUFHRMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-1-yl)-6H-anthra[1,9-cd][1,2]oxazol-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
![2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile](/img/structure/B5764705.png)

![4-[({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5764722.png)
